

Physicochemical Properties of 3-Octenal Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the (E) and (Z) isomers of **3-octenal**. As unsaturated aldehydes derived from lipid peroxidation, these molecules are of increasing interest in biomedical research due to their potential roles in cellular signaling and pathophysiology. This document collates available quantitative data, details relevant experimental methodologies, and explores the biological context of these reactive aldehydes to support further investigation and application in drug development.

Introduction

3-Octenal (C₈H₁₄O) is an eight-carbon unsaturated aldehyde existing as two geometric isomers, (E)-**3-octenal** and (Z)-**3-octenal**. These compounds are products of lipid peroxidation, a process implicated in a wide range of physiological and pathological conditions.[1] Understanding the distinct physicochemical properties of each isomer is crucial for elucidating their biological activities and potential as biomarkers or therapeutic targets. This guide aims to provide a detailed technical resource for researchers, compiling key data and methodologies to facilitate further studies.

Physicochemical Properties

The physicochemical properties of the **3-octenal** isomers are summarized below. It is important to note that while some experimental data is available, many of the listed values are based on computational models.

General and Structural Properties

Property	(E)-3-Octenal	(Z)-3-Octenal	Reference
IUPAC Name	(3E)-oct-3-enal	(3Z)-oct-3-enal	[2][3]
Synonyms	trans-3-Octenal	cis-3-Octenal	[2][3]
Molecular Formula	C ₈ H ₁₄ O	C ₈ H ₁₄ O	[2][3]
Molecular Weight	126.20 g/mol	126.20 g/mol	[2][3]
Canonical SMILES	CCCC/C=C/CC=O	CCCC/C=C\CC=O	[2][3]
InChIKey	WDWAUVJQFVTKE W-AATRIKPKSA-N	WDWAUVJQFVTKE W-WAYWQWQTSA-N	[2][3]

Thermodynamic and Physical Properties

Property	(E)-3-Octenal (Calculated)	(Z)-3-Octenal (Calculated)	Reference
Boiling Point	170 °C (at 760 mmHg)	Not Available	[4]
Vapor Pressure	2.07 mmHg (at 25 °C)	Not Available	[4]
logP (Octanol-Water)	2.2	2.2	[2]
Water Solubility	Practically Insoluble	Practically Insoluble	[5]
Topological Polar Surface Area	17.1 Ų	17.1 Ų	[2]
Hydrogen Bond Donor Count	0	0	[2]
Hydrogen Bond Acceptor Count	1	1	[2]
Rotatable Bond Count	5	5	[2]

Chromatographic Properties

Property	(E)-3-Octenal	(Z)-3-Octenal	Reference
Kovats Retention Index (non-polar column)	1033	991	[2][6][7]
Kovats Retention Index (polar column)	Not Available	1397, 1421	[6]

Spectroscopic Data

Detailed experimental spectral data for the individual isomers of **3-octenal** are not readily available in the public domain. The following sections describe the expected spectral characteristics based on the functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9.5-10.0 ppm), vinylic protons (δ 5.0-6.5 ppm), protons alpha to the carbonyl group (δ 2.2-2.5 ppm), and aliphatic protons. The coupling constants between the vinylic protons will be indicative of the double bond geometry ($J \approx 12$ -18 Hz for trans and $J \approx 6$ -12 Hz for cis).
- 13 C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (δ 190-205 ppm), signals for the vinylic carbons (δ 120-150 ppm), and upfield signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-octenal** isomers is expected to exhibit the following characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ for the saturated aldehyde. Conjugation in the α,β-unsaturated 2-octenal shifts this to a lower wavenumber (1685-1710 cm⁻¹), and a similar, though less pronounced, effect may be seen for the β,γ-unsaturation in 3-octenal.[2][7]

- C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[2]
- C=C Stretch: A medium to weak absorption around 1650 cm⁻¹.
- =C-H Bend: Out-of-plane bending vibrations in the 700-1000 cm⁻¹ region, which can sometimes help distinguish between cis and trans isomers.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-octenal** is expected to show a molecular ion peak (M⁺) at m/z 126. Common fragmentation patterns for aldehydes include α -cleavage (loss of H or CHO) and McLafferty rearrangement.[8] The fragmentation pattern will also be influenced by the position of the double bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **3-octenal** isomers are not widely published. The following sections provide generalized methodologies that can be adapted for these compounds.

Synthesis of 3-Octenal Isomers

A potential synthetic route to **3-octenal** involves the partial reduction of a corresponding alkyne precursor followed by oxidation of the resulting alcohol. The stereochemistry of the double bond can be controlled by the choice of reduction conditions.

- Synthesis of (Z)-3-Octen-1-ol: Partial hydrogenation of 1-octyn-3-ol using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the (Z)-isomer.
- Synthesis of (E)-3-Octen-1-ol: Reduction of 1-octyn-3-ol with a dissolving metal reduction, such as sodium in liquid ammonia, will yield the (E)-isomer.
- Oxidation to 3-Octenal: The resulting (E)- or (Z)-3-octen-1-ol can then be oxidized to the
 corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate
 (PCC) or by a Swern oxidation.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

- · Thiele tube
- Thermometer
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Mineral oil
- Heating source (Bunsen burner or hot plate)

Procedure:

- Add a small amount (0.5-1 mL) of the **3-octenal** isomer to the small test tube.
- Place the capillary tube, sealed end up, into the test tube.
- Attach the test tube to the thermometer using a rubber band.
- Place the assembly in the Thiele tube filled with mineral oil.
- Gently heat the side arm of the Thiele tube.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[9][10][11][12]

Determination of Vapor Pressure (Static Method)

Apparatus:

- · Sample container connected to a vacuum line
- Pressure transducer
- Temperature-controlled bath

Procedure:

- Place the **3-octenal** sample in the container.
- Freeze the sample (e.g., with liquid nitrogen) and evacuate the headspace to remove any dissolved gases.
- Isolate the container from the vacuum and allow the sample to thaw and equilibrate at a set temperature in the controlled bath.
- The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.
- Repeat the measurement at various temperatures to obtain the vapor pressure curve.[13]

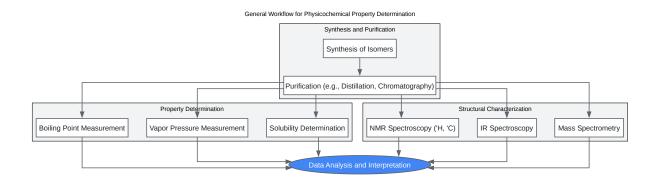
Determination of Aqueous Solubility (Shake-Flask Method)

Apparatus:

- Flask with a tightly fitting stopper
- · Constant temperature shaker bath
- Analytical balance
- Centrifuge (optional)
- Analytical instrumentation for quantification (e.g., GC-MS or HPLC)

Procedure:

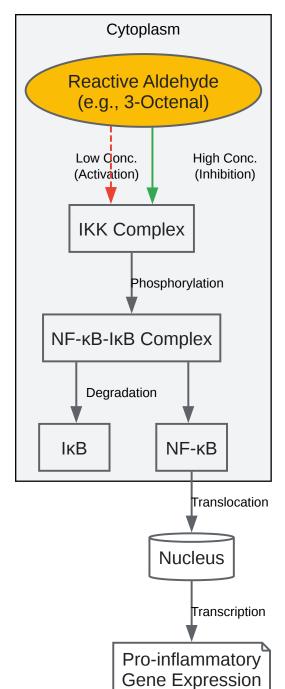
- Add an excess amount of the 3-octenal isomer to a known volume of water in the flask.
- Seal the flask and place it in the constant temperature shaker bath for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.
- After equilibration, allow the phases to separate. If an emulsion forms, centrifugation can be used.
- Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved organic material is included.
- Quantify the concentration of the **3-octenal** isomer in the aqueous phase using a suitable analytical method. This concentration represents the aqueous solubility at that temperature. [14][15][16][17]


Biological Activity and Signaling Pathways

As products of lipid peroxidation, **3-octenal** isomers are considered reactive aldehydes. While direct studies on the biological activities of **3-octenal** are limited, their effects can be inferred from the well-characterized activities of other α , β -unsaturated aldehydes, such as 4-hydroxynonenal (4-HNE).[18][19][20] These aldehydes are known to be electrophilic and can react with nucleophilic groups in biomolecules, thereby modulating various cellular signaling pathways.

Overview of Reactive Aldehyde-Mediated Signaling

Reactive aldehydes, including **3-octenal**, can exert a dual role in cellular processes. At low concentrations, they can act as signaling molecules, activating adaptive stress responses. At higher concentrations, they can lead to cellular damage and cytotoxicity.[21][22]


Click to download full resolution via product page

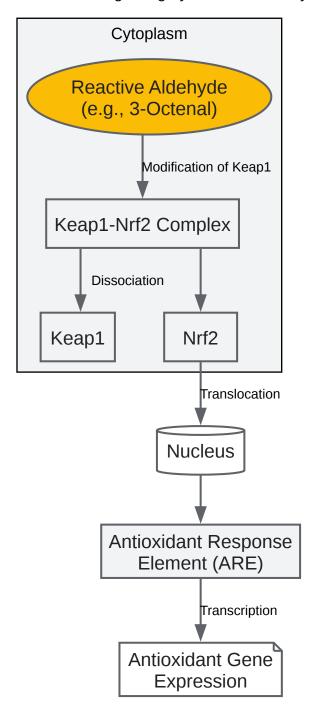
Caption: Workflow for Physicochemical Analysis.

NF-kB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. Reactive aldehydes can have a biphasic effect on this pathway. At low concentrations, they can activate NF-κB, leading to the expression of pro-inflammatory genes. At higher concentrations, they can inhibit the pathway. [18][23]

Modulation of NF-κB Signaling by Reactive Aldehydes

Click to download full resolution via product page

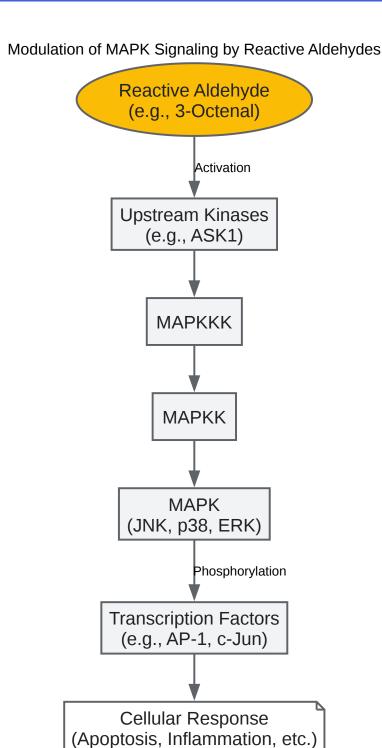

Caption: NF-kB Signaling Modulation.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Electrophilic compounds like **3-octenal** can activate Nrf2 by modifying its inhibitor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the expression of antioxidant and detoxification enzymes.[19][20]

Activation of Nrf2 Signaling by Reactive Aldehydes

Click to download full resolution via product page



Caption: Nrf2 Signaling Activation.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Reactive aldehydes can activate various MAPK cascades, such as JNK and p38, contributing to their cytotoxic or signaling effects.[18][20]

Click to download full resolution via product page

Caption: MAPK Signaling Modulation.

Conclusion

The (E) and (Z) isomers of **3-octenal** possess distinct physicochemical properties that likely translate to differential biological activities. This technical guide provides a foundational resource for researchers by compiling available data and outlining key experimental methodologies. Further experimental determination of the physicochemical properties, detailed spectroscopic analysis, and direct investigation into the biological effects of each isomer are critical next steps. Elucidating the specific roles of these lipid-derived aldehydes in cellular signaling will be paramount for their potential application in drug development and as biomarkers of oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. vernier.com [vernier.com]
- 4. ScenTree Aldehyde C-8 (CAS N° 124-13-0) [scentree.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]

- 15. Aqueous Solubility Creative Biolabs [creative-biolabs.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB Signaling Pathway Diagram [scispace.com]
- 22. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 23. The Nuclear Factor NF-kB Pathway in Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Octenal Isomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12686514#physicochemical-properties-of-3-octenal-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing